Phenoxybenzamine impurity B hydrochloride
Overview
Description
Phenoxybenzamine impurity B hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of phenoxybenzamine hydrochloride. Phenoxybenzamine hydrochloride is an irreversible antagonist of α1- and α2-adrenoreceptors, used primarily in the treatment of hypertension and pheochromocytoma . The impurity B is identified and characterized during the quality control processes of phenoxybenzamine hydrochloride production .
Preparation Methods
The preparation of phenoxybenzamine impurity B hydrochloride involves synthetic routes similar to those used for phenoxybenzamine hydrochloride. The impurity is typically formed during the high-performance liquid chromatography (HPLC) analysis of phenoxybenzamine hydrochloride . The structure of the impurity is predicted based on liquid chromatography-mass spectrometry (LC-MS) analysis, and it is synthesized and characterized using techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and LC-MS/MS . Industrial production methods for phenoxybenzamine hydrochloride involve multiple synthetic processes, but specific details on the industrial production of the impurity are limited .
Chemical Reactions Analysis
Phenoxybenzamine impurity B hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phenoxybenzamine impurity B hydrochloride has several scientific research applications, including:
Chemistry: It is used in the study of synthetic routes and reaction mechanisms.
Biology: It is used to investigate the biological effects of impurities in pharmaceutical compounds.
Medicine: It is used in the development and quality control of medications like phenoxybenzamine hydrochloride.
Industry: It is used in the pharmaceutical industry for the quality control and assurance of drug substances.
Mechanism of Action
Comparison with Similar Compounds
Phenoxybenzamine impurity B hydrochloride can be compared with other similar compounds, such as:
Phenoxybenzamine hydrochloride: The parent compound, used primarily for its alpha-adrenergic blocking properties.
Phenoxybenzamine impurity A: Another impurity found in phenoxybenzamine hydrochloride, with different structural and chemical properties.
Phenoxybenzamine impurity C: Yet another impurity with unique characteristics compared to impurity B.
The uniqueness of this compound lies in its specific structure and the conditions under which it is formed .
Properties
IUPAC Name |
N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXBELEOXIBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NCCCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824663-70-8 | |
Record name | N-(2-Chloroethyl)-1-phenoxy-2-propanamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1824663708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-CHLOROETHYL)-1-PHENOXY-2-PROPANAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DFB24T77K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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